Tenofovir disoproxil fumarate (Viread) is a prodrug of tenofovir, an acyclic nucleoside phosphonate. [, ] It is classified as a nucleotide reverse transcriptase inhibitor (NtRTI) and is a potent antiviral agent. [, , , ] It plays a significant role in scientific research due to its activity against a wide variety of DNA viruses and retroviruses, including the human immunodeficiency virus (HIV) and hepatitis B virus (HBV). [, , ]
Development of novel prodrugs and formulations: Continued research into new prodrugs and formulations, like CMX157, that can improve oral bioavailability, enhance antiviral activity, and minimize potential toxicities is crucial. [, ]
Investigation of alternative drug delivery methods: Exploring alternative drug delivery methods, such as nanoparticles or long-acting injectables, could improve drug adherence and efficacy in preventing HIV transmission. []
Addressing drug resistance: Continued monitoring and analysis of emerging drug resistance patterns will be vital in developing effective strategies to counter resistance development. []
Optimizing combination therapies: Further research into combining tenofovir disoproxil fumarate with other antivirals, including new drug classes like integrase inhibitors, could lead to more potent and durable treatment regimens. []
Expanding pre-exposure prophylaxis (PrEP) research: Further investigation into pre-exposure prophylaxis strategies, including tenofovir disoproxil fumarate-containing regimens, will be essential in developing effective HIV prevention tools for various populations. [, , , ]
Tenofovir Disoproxil Fumarate is an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection and chronic hepatitis B virus infection. It is classified as a nucleotide reverse transcriptase inhibitor, which works by inhibiting the reverse transcriptase enzyme crucial for viral replication. The compound is a prodrug of Tenofovir, designed to enhance bioavailability and efficacy in clinical settings. It is marketed under various brand names, including Viread, and has been a significant component in antiretroviral therapy regimens since its approval by the U.S. Food and Drug Administration in 2001 .
The synthesis of Tenofovir Disoproxil Fumarate involves several key steps:
Recent advancements have introduced chemoenzymatic methods for synthesizing Tenofovir, employing biocatalysts to enhance yield and reduce environmental impact . These methods utilize enzymes such as lipases for kinetic resolution or alcohol dehydrogenases for stereoselective reductions, showcasing a potential shift towards more sustainable production techniques.
Tenofovir Disoproxil Fumarate has a complex molecular structure characterized by its phosphate group and the adenine base. Its chemical formula is C_{19}H_{30}N_{5}O_{10}P, and it features a fumarate moiety that enhances solubility and bioavailability. The compound's structural formula can be represented as follows:
This structure highlights the presence of multiple functional groups, including hydroxyls, phosphonates, and carbonyls, which are critical for its biological activity .
The chemical reactions involving Tenofovir Disoproxil Fumarate primarily focus on its synthesis and degradation pathways. Key reactions include:
Tenofovir Disoproxil Fumarate exerts its antiviral effects by inhibiting reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. Upon administration, it is converted into its active form, Tenofovir, which competes with natural nucleotides for incorporation into viral DNA. This incorporation results in premature termination of the viral DNA chain, effectively halting viral replication .
The mechanism involves:
Tenofovir Disoproxil Fumarate possesses several notable physical and chemical properties:
Tenofovir Disoproxil Fumarate has significant scientific applications:
Additionally, ongoing research aims to optimize its synthesis processes and explore new formulations that improve patient adherence and therapeutic outcomes .
The scientific journey of tenofovir disoproxil fumarate began with foundational research on acyclic nucleoside phosphonates (ANPs) in the late 1980s. Antonín Holý’s team pioneered the synthesis of (R)-9-(2-phosphonylmethoxypropyl)adenine ((R)-PMPA), which demonstrated potent activity against retroviruses in preliminary studies [3]. John Martin, then at Gilead Sciences, recognized the therapeutic potential of this compound and spearheaded its pharmaceutical development. Strategic molecular optimization yielded the disoproxil prodrug formulation, which significantly enhanced oral bioavailability compared to the parent tenofovir compound [3] [10].
Preclinical validation emerged in 1995 when pivotal in vivo studies demonstrated complete protection against simian immunodeficiency virus (SIV) in rhesus macaques treated with (R)-PMPA. This breakthrough evidence of efficacy accelerated clinical translation [3]. After extensive clinical evaluation, the United States Food and Drug Administration granted approval on October 26, 2001, for tenofovir disoproxil fumarate (marketed as Viread®) as part of combination antiretroviral therapy for HIV infection. The approval was based on 24-week data from treatment-experienced adults showing significant viral load reduction (mean decrease of 0.61 log₁₀ copies/mL) when added to failing regimens [1] [10]. Subsequent regulatory milestones included:
Table 1: Key Regulatory Milestones for Tenofovir Disoproxil Fumarate
Year | Approval/Designation | Therapeutic Area |
---|---|---|
2001 | Initial FDA approval (Viread®) | HIV infection |
2004 | FDA approval of Truvada® (emtricitabine/tenofovir disoproxil fumarate) | HIV treatment |
2008 | FDA approval for chronic hepatitis B | HBV treatment |
2012 | FDA approval for HIV pre-exposure prophylaxis (PrEP) | HIV prevention |
The 2008 hepatitis B indication approval recognized tenofovir disoproxil fumarate as a potent suppressor of HBV replication, providing a high genetic barrier to resistance. Its integration into prevention paradigms was solidified in 2012 when the FDA approved Truvada® for pre-exposure prophylaxis (PrEP), marking the first chemotherapeutic agent sanctioned for HIV prevention in high-risk populations [1] [4] [8].
Tenofovir disoproxil fumarate (chemical name: bis{(isopropoxycarbonyl)oxy}methyl ({[(2R)-1-(6-amino-9H-purin-9-yl)-2-propanyl]oxy}methyl)phosphonate fumarate) belongs to the nucleotide analog class of reverse transcriptase inhibitors. Its molecular formula is C₁₉H₃₀N₅O₁₀P • C₄H₄O₄, with a molecular weight of 635.51 g/mol [6] [9]. The compound is structurally characterized as a phosphonic acid diester prodrug of tenofovir [(R)-9-(2-phosphonomethoxypropyl)adenine (PMPA)], designed to overcome the inherent pharmacokinetic limitations of the parent molecule [4] [9].
Table 2: Fundamental Chemical Properties
Property | Tenofovir Disoproxil Fumarate | Tenofovir (Active Moiety) |
---|---|---|
Molecular formula | C₂₃H₃₄N₅O₁₄P | C₉H₁₄N₅O₄P |
Molecular weight | 635.51 g/mol | 287.22 g/mol |
CAS registry | 202138-50-9 | 147127-20-6 |
Chemical structure | Prodrug diester | Phosphonic acid nucleotide analog |
Solubility | High aqueous solubility | Limited membrane permeability |
The chemical synthesis initiates with regioselective alkylation of adenine using (R)-propylene carbonate under basic conditions, yielding the N9-alkylated intermediate. Subsequent phosphonate coupling employs chloromethyl isopropyl carbonate to form the bis-POC (bis-pivaloyloxymethyl) prodrug. Final salt formation with fumaric acid enhances stability and crystallinity [4] [9]. This prodrug design achieves approximately 25% oral bioavailability in fasting states – a substantial improvement over tenofovir's negligible absorption (<1%). Food, particularly fatty meals, further enhances absorption by approximately 40% [4].
Metabolic activation occurs through a two-step enzymatic process: (1) Esterase-mediated hydrolysis in intestinal epithelium and plasma cleaves the isopropyloxycarbonyloxymethyl groups, liberating tenofovir; (2) Intracellular phosphorylation by cellular kinases converts tenofovir to its pharmacologically active form, tenofovir diphosphate. This diphosphorylated metabolite competes with endogenous deoxyadenosine triphosphate for incorporation into nascent viral DNA chains [1] [4] [9].
Tenofovir disoproxil fumarate revolutionized HIV and HBV management through its unique pharmacological properties and resistance profile. As a nucleotide reverse transcriptase inhibitor, it exerts activity against both viruses by competitively inhibiting reverse transcriptase and causing chain termination after incorporation into viral DNA. Its prolonged intracellular half-life (>60 hours) permits once-daily dosing, significantly enhancing adherence potential compared to earlier multiple-daily regimens [1] [4].
In HIV therapy, tenofovir disoproxil fumarate serves as a backbone agent in combination regimens recommended by global treatment guidelines. Its fixed-dose combinations with emtricitabine (Truvada®) or lamivudine (Cimduo®) provide simplified, potent dual-nucleoside foundations for triple-drug regimens. These combinations integrate seamlessly with various third agents, including integrase strand transfer inhibitors (e.g., elvitegravir/cobicistat in Stribild®), non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz in Atripa®), and protease inhibitors (e.g., darunavir/cobicistat in Symtuza®) [1]. The drug demonstrates efficacy against HIV isolates resistant to nucleoside analogs like zidovudine and didanosine, maintaining activity against variants with thymidine analog mutations (TAMs). Though resistance can emerge through selection of the K65R mutation in vitro, clinical studies indicate this occurs in only approximately 3% of treated patients [1] [10].
For chronic hepatitis B, tenofovir disoproxil fumarate demonstrates superior virological suppression compared to earlier agents like adefovir dipivoxil. Its potent HBV polymerase inhibition achieves undetectable viral DNA in over 90% of treated patients by 144 weeks of therapy. Unlike lamivudine or telbivudine, resistance development remains exceptionally rare during long-term therapy, establishing it as a preferred first-line option [1] [4].
The compound’s role expanded beyond treatment into prevention through pre-exposure prophylaxis (PrEP). Clinical trials demonstrated that daily tenofovir disoproxil fumarate/emtricitabine reduces HIV acquisition risk by 44%-75% across diverse high-risk populations, including men who have sex with men, serodiscordant couples, and people who inject drugs. This established PrEP as a fundamental component of comprehensive HIV prevention strategies [1] [4].
Table 3: Therapeutic Applications and Mechanisms
Therapeutic Context | Mechanistic Action | Clinical Significance |
---|---|---|
HIV combination therapy | Competitive inhibition of HIV-1 reverse transcriptase; chain termination | Backbone of first-line regimens; activity against nucleoside-resistant strains |
Chronic hepatitis B monotherapy | Inhibition of HBV polymerase; chain termination | Potent suppression with minimal resistance; histologic improvement |
HIV pre-exposure prophylaxis (PrEP) | Prevention of viral establishment in exposed mucosal/cellular targets | Up to 75% risk reduction in high-risk populations |
Post-exposure prophylaxis | Blockade of early viral replication after exposure | Component of combination regimens following occupational/sexual exposure |
The development of tenofovir alafenamide (TAF), a subsequent prodrug innovation, offered improved plasma stability and reduced systemic tenofovir exposure. However, tenofovir disoproxil fumarate retains therapeutic relevance due to its established efficacy record, extensive clinical experience, and cost-effectiveness in global health contexts [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7